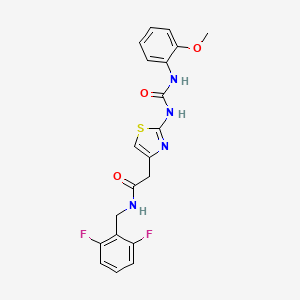![molecular formula C19H22N4O3S B2587980 N-(4-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide CAS No. 1013772-69-4](/img/structure/B2587980.png)
N-(4-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C19H22N4O3S and its molecular weight is 386.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Novel Compounds
Research has explored the synthesis of novel compounds derived from structures similar to "N-(4-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide" for potential therapeutic applications. For instance, the synthesis of highly substituted pyrazole ligands and their complexes with platinum(II) and palladium(II) metal ions was investigated. These complexes have shown promise in various applications, including as potential anticancer agents due to their unique structural and electronic properties (Budzisz, Małecka, & Nawrot, 2004).
Cytotoxic and Antitumor Activities
The compound and its derivatives have been evaluated for cytotoxic and antitumor activities. For example, novel pyrazolo[1,5-a]pyrimidines and related Schiff bases were synthesized and tested in vitro for their cytotoxic activity against various human cancer cell lines. These studies are crucial for identifying new therapeutic agents for cancer treatment (Hassan, Hafez, Osman, & Ali, 2015).
Antibacterial and Antimicrobial Activities
The structural analogs of "this compound" have been designed and synthesized with promising antibacterial and antimicrobial properties. These compounds were tested against various bacterial strains, showing significant inhibitory activities, highlighting their potential in developing new antimicrobial agents (Palkar et al., 2017).
Molecular Modeling and Docking Studies
Molecular modeling and docking studies have been conducted to understand the interaction mechanisms of these compounds with biological targets. This research aids in the rational design of more effective and selective therapeutic agents. For example, the synthesis, structural, molecular docking, and spectroscopic studies of a related compound, (E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide, provided insights into its potential as an anti-diabetic agent based on docking results (Karrouchi et al., 2021).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to target enzymes like cyclooxygenase (cox) and have shown anti-inflammatory properties .
Mode of Action
Compounds with similar structures have been found to inhibit the cox enzymes, which are needed to convert arachidonic acid into thromboxane, prostaglandins (pge2), and prostacyclin .
Biochemical Pathways
The inhibition of cox enzymes by similar compounds can affect the production of thromboxane, prostaglandins, and prostacyclin, which play crucial roles in inflammation and pain signaling .
Result of Action
Similar compounds have shown anti-inflammatory properties by inhibiting the cox enzymes .
properties
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-12-10-14(21-22(12)2)18(24)23(11-13-6-5-9-26-13)19-20-17-15(25-3)7-4-8-16(17)27-19/h4,7-8,10,13H,5-6,9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJXQKNEOMMHML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N(CC2CCCO2)C3=NC4=C(C=CC=C4S3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7-Dihydro[1,4]oxathiino[2,3-c]pyridazine-3-carbaldehyde](/img/structure/B2587897.png)
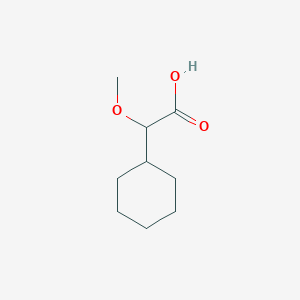
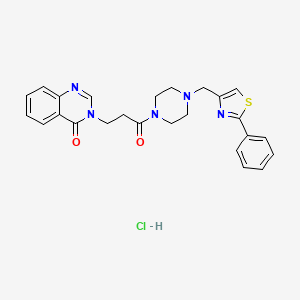
![2-[(4-aminophenyl)sulfanyl]-N-(4-bromophenyl)acetamide](/img/structure/B2587900.png)
![5-((3,4-Difluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2587901.png)
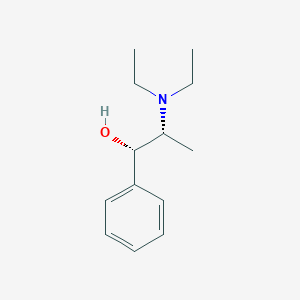

![Ethyl 3-methyl-4,5,6,7-tetrahydrotriazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B2587907.png)
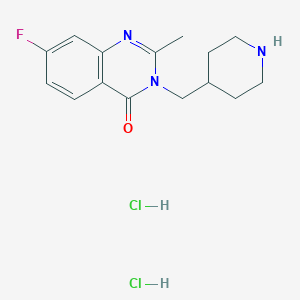

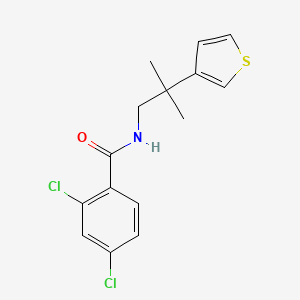
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-[(2-methoxyphenyl)sulfamoyl]benzoate](/img/structure/B2587912.png)
![N'-[(Z)-(4-fluorophenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide](/img/structure/B2587918.png)
